What are the properties of 4-(tert-butyl)cyclohexanone oxime?
What are the properties of 4-(tert-butyl)cyclohexanone oxime?
An In-depth Technical Guide to 4-(tert-butyl)cyclohexanone Oxime
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(tert-butyl)cyclohexanone oxime, a pivotal molecule for both mechanistic studies and synthetic applications. Its rigid conformational structure, imparted by the bulky tert-butyl group, makes it an exemplary model for stereochemical analysis. We will delve into its synthesis, structural properties, spectroscopic signature, and key reactivity, with a particular focus on its behavior in the Beckmann rearrangement.
Core Physicochemical and Structural Properties
4-(tert-butyl)cyclohexanone oxime is a white crystalline solid at room temperature. The presence of the sterically demanding tert-butyl group effectively "locks" the cyclohexane ring into a chair conformation where this group occupies an equatorial position to minimize 1,3-diaxial interactions.[1] This conformational rigidity removes the complexities of ring flipping, making it an ideal substrate for studying reaction stereochemistry.
The oxime functional group itself introduces another layer of stereoisomerism, as it can exist in either (E) or (Z) configurations. The relative stability and reactivity of these isomers are critical considerations in its application, particularly in stereospecific reactions like the Beckmann rearrangement.
Table 1: Physicochemical Properties of 4-(tert-butyl)cyclohexanone Oxime
| Property | Value | Source(s) |
| CAS Number | 4701-98-8 | [2][3] |
| Molecular Formula | C₁₀H₁₉NO | [2][3] |
| Molecular Weight | 169.26 g/mol | [2] |
| IUPAC Name | N-(4-tert-butylcyclohexylidene)hydroxylamine | [2] |
| Melting Point | 137-139 °C | [4] |
| Boiling Point | 257.2 °C at 760 mmHg (Predicted) | [4] |
| Appearance | Colorless to off-white solid | [4][5] |
Synthesis of 4-(tert-butyl)cyclohexanone Oxime
The most common and reliable laboratory synthesis involves the condensation reaction between 4-(tert-butyl)cyclohexanone and hydroxylamine. The reaction is typically straightforward, proceeding in high yield.
Expert Insight: Causality Behind Experimental Choices
The choice of a proton scavenger (e.g., sodium acetate or an organic base like pyridine) is critical when using hydroxylamine hydrochloride (NH₂OH·HCl). The reaction releases one equivalent of HCl, which can protonate the hydroxylamine, rendering it non-nucleophilic. The base neutralizes this acid, driving the equilibrium towards the oxime product. Ethanol or aqueous ethanol is a common solvent choice due to the excellent solubility of both the reactants and the base.
Experimental Protocol: Oximation of 4-(tert-butyl)cyclohexanone
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Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 10.0 g of 4-(tert-butyl)cyclohexanone (commercially available[6]) in 100 mL of 95% ethanol.
-
Addition of Reagents: To this solution, add 1.2 equivalents of hydroxylamine hydrochloride followed by 1.5 equivalents of sodium acetate trihydrate.
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Reaction: Heat the mixture to a gentle reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ketone spot. The reaction is typically complete within 1-2 hours.
-
Workup: Allow the mixture to cool to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated mixture into 200 mL of cold deionized water with stirring. The oxime product will precipitate as a white solid.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash the filter cake with cold water. The crude product can be purified by recrystallization from an appropriate solvent system, such as aqueous ethanol, to yield pure 4-(tert-butyl)cyclohexanone oxime.
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of 4-(tert-butyl)cyclohexanone oxime.
Spectroscopic and Structural Elucidation
Confirming the identity and purity of the synthesized oxime is achieved through standard spectroscopic techniques. The locked conformation significantly simplifies the NMR spectra compared to conformationally mobile cyclohexanes.
Table 2: Key Spectroscopic Signatures for 4-(tert-butyl)cyclohexanone Oxime
| Technique | Feature | Expected Observation | Rationale |
| FT-IR | O-H stretch | Broad, ~3100-3400 cm⁻¹ | Hydrogen-bonded hydroxyl group of the oxime. |
| C=N stretch | Medium, ~1650-1680 cm⁻¹ | Characteristic imine bond of the oxime.[7] | |
| C-H stretch | ~2850-2970 cm⁻¹ | Aliphatic C-H bonds of the cyclohexane and tert-butyl groups. | |
| ¹H NMR | -OH proton | Broad singlet, variable shift | Exchangeable hydroxyl proton. |
| tert-butyl protons | Sharp singlet, ~0.9 ppm | Nine equivalent protons of the sterically isolated tert-butyl group. | |
| Cyclohexane protons | Multiplets, ~1.2-3.0 ppm | Axial and equatorial protons on the ring, with distinct chemical shifts. The protons alpha to the oxime are typically the most downfield.[1] | |
| ¹³C NMR | C=NOH carbon | ~155-160 ppm | Deshielded carbon of the oxime functional group.[7] |
| Quaternary tert-butyl C | ~32 ppm | Carbon atom of the tert-butyl group attached to the ring. | |
| CH₃ carbons | ~27 ppm | Three equivalent methyl carbons of the tert-butyl group. | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 169 | Corresponds to the molecular weight of the compound.[2] |
Reactivity and Synthetic Utility: The Beckmann Rearrangement
The most significant reaction of 4-(tert-butyl)cyclohexanone oxime is the Beckmann rearrangement, a classic transformation of an oxime into an amide (or a lactam from a cyclic oxime).[8] This reaction is of immense industrial importance, most notably in the production of ε-caprolactam, the monomer for Nylon 6, from cyclohexanone oxime.[8][9]
Mechanism and Stereospecificity
The rearrangement is catalyzed by acid (e.g., H₂SO₄, PPA) or other reagents that can convert the hydroxyl group into a good leaving group.[8][9] The reaction is highly stereospecific: the group that is anti-periplanar to the leaving group on the nitrogen atom is the one that migrates.
For 4-(tert-butyl)cyclohexanone oxime, this stereospecificity dictates which C-C bond of the cyclohexane ring breaks and migrates to the nitrogen atom, leading to the formation of a substituted caprolactam. The reaction provides a textbook example of migratory aptitude and stereoelectronic control in a rearrangement.
Visualization: Beckmann Rearrangement Mechanism
Caption: Key mechanistic steps of the acid-catalyzed Beckmann rearrangement.
Other Potential Applications
While dominated by the Beckmann rearrangement, derivatives of 4-(tert-butyl)cyclohexanone have been explored for their biological activity. For instance, certain lactones and acetates derived from the parent ketone have shown antibacterial and insect antifeedant properties.[10] This suggests that the oxime and its subsequent derivatives could serve as scaffolds for developing new bioactive compounds.
Safety and Handling
No specific, comprehensive safety data sheet is widely available for 4-(tert-butyl)cyclohexanone oxime itself. Therefore, it should be handled with the precautions appropriate for a novel chemical compound. Prudent laboratory practice dictates treating it with the same level of care as its precursor, 4-(tert-butyl)cyclohexanone.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][11]
-
Hazards of Precursor: The parent ketone is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects.[5][12] Similar hazards should be assumed for the oxime derivative.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[5]
Conclusion
4-(tert-butyl)cyclohexanone oxime is more than a simple derivative; it is a powerful tool for chemical education and research. Its conformationally locked structure provides an unambiguous platform for studying stereospecific reactions, most notably the Beckmann rearrangement. The straightforward synthesis and clear spectroscopic properties make it an accessible yet insightful compound for researchers in organic synthesis, mechanistic chemistry, and materials science, particularly for those investigating the synthesis of substituted lactams and polyamides.
References
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